Bfr2 is classified as a nucleolar protein, specifically involved in the biogenesis of ribosomes. It is encoded by the gene BFR2 located on chromosome XIII of the yeast genome. The protein is characterized by its interaction with other nucleolar proteins and RNA molecules, which are essential for the maturation of ribosomal RNA .
The synthesis of Bfr2 involves standard eukaryotic transcription and translation processes. The gene encoding Bfr2 is transcribed into messenger RNA, which is then translated into the protein in the cytoplasm. Techniques such as polymerase chain reaction (PCR) are often employed to amplify the gene for further studies. Additionally, yeast two-hybrid assays are utilized to explore interactions between Bfr2 and other proteins involved in ribosome assembly .
These properties indicate that Bfr2 is likely to be soluble in physiological conditions, facilitating its role in the nucleolus.
Bfr2 participates in several biochemical reactions related to ribosome assembly. It interacts with small nucleolar RNAs and pre-ribosomal complexes, facilitating the processing of precursor ribosomal RNA into mature forms. This includes endonucleolytic cleavage reactions that remove internal transcribed spacers from precursor rRNA . The interactions are often studied using co-immunoprecipitation techniques to identify binding partners and analyze complex formation.
The mechanism by which Bfr2 operates involves its recruitment to pre-ribosomal complexes where it aids in rRNA maturation. Specifically, Bfr2 is believed to stabilize RNA-protein interactions necessary for the correct folding and modification of rRNA . This process is critical for ensuring that ribosomes are assembled correctly, which is essential for protein synthesis in all living cells.
Bfr2 exhibits several notable physical properties:
From a chemical perspective, Bfr2 contains multiple phosphorylation sites that may regulate its activity and interactions with other biomolecules .
Bfr2 has significant applications in molecular biology research, particularly concerning studies on ribosome biogenesis and RNA processing. Understanding the function of Bfr2 can provide insights into fundamental cellular processes such as gene expression regulation and cellular response to stress. Moreover, studying this protein may have implications for understanding diseases related to ribosomal dysfunctions, such as certain cancers and genetic disorders associated with ribosome biogenesis defects .
The BFR-2 protein harbors evolutionarily conserved domains critical for its function in redox regulation and transcriptional modulation. Its zinc ribbon domain adopts a β-strand-rich fold stabilized by zinc coordination via CXXC(H) and CXXC motifs, forming a planar surface essential for protein-protein interactions [1] [6]. This domain shares homology with the zinc-binding regions of general transcription factors TFIIB and Brf, which utilize a similar fold for RNA polymerase recruitment [1]. Adjacent to the zinc ribbon, a conserved 15-residue core TFIIB-like domain mediates intramolecular interactions and functional specificity. This domain is structurally analogous to the archaeal TFB and eukaryotic TFIIB N-terminal regions, which regulate transcription start-site selection [1] [5].
Table 1: Conserved Functional Domains in BFR-2
Domain | Sequence Motif | Structural Features | Functional Role |
---|---|---|---|
Zinc Ribbon | CXXC-X₁₅/₁₇-CXXC | Three antiparallel β-strands; Zn²⁺ coordination | Protein recruitment; redox sensing |
Core TFIIB-like | Conserved 15-aa block | α-helical subdomain; hydrophobic core | Polymerase activation; complex assembly |
BFR-2 belongs to the ferritin superfamily but clusters within the distinct DNA protection in starved cells (DPS)-like (DPSL) subfamily. Phylogenetic analyses reveal its divergence from canonical bacterioferritins (24-mer) and DPS proteins (12-mer), sharing a closer ancestry with archaeal miniferritins [1] [4]. Key evolutionary hallmarks include:
Table 2: Evolutionary Classification of Ferritin-like Proteins
Protein Class | Oligomeric State | Metal-Binding Motifs | Phylogenetic Branch |
---|---|---|---|
BFR-2 (DPSL) | Dodecamer (12-mer) | CXXC(H)-X₁₅/₁₇-CXXC; thioferritin | Bacteroides/Archaea |
Bacterioferritin | 24-mer | Heme-binding; ferroxidase site | Proteobacteria |
DPS | 12-mer | Ferroxidase dimer interface | Universal |
BFR-2 self-assembles into a hollow dodecameric cage via four-helix bundle subunits, a hallmark of DPSL proteins. Each subunit comprises antiparallel α-helices (A–D) connected by flexible loops. Oligomerization is driven by:
Crystallographic studies confirm that zinc binding stabilizes the zinc ribbon domain’s β-turn (Arg28-Gly30 in humans), reducing backbone mobility and optimizing its interaction surface [5]. Disruption of zinc coordination ablates polymerase recruitment in TFIIB homologs, underscoring the domain’s structural sensitivity to metal occupancy [1] [5].
BFR-2 coordinates metals via two distinct sites:
Notably, the thioferritin motif’s cysteine pair (Cys51/Cys54 in B. fragilis) acts as a redox switch. Under oxidative stress, disulfide bond formation triggers conformational changes that enhance DNA protection in vitro [4]. This dual metal-handling capability allows BFR-2 to simultaneously mitigate Fenton chemistry and shield DNA from hydroxyl radicals.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4